BenchChemオンラインストアへようこそ!

Canfosfamide

Ovarian Cancer Platinum-Resistance Phase 3 Clinical Trial

Canfosfamide (TLK286) is a GST P1‑1-activated prodrug offering tumor-selective alkylation and DNA-PK inhibition (IC50 ~1 µM). Unlike conventional alkylators (ifosfamide, cyclophosphamide), its enzyme-targeted activation concentrates cytotoxicity within the tumor microenvironment, minimizing systemic toxicity. Backed by Phase 3 clinical data in platinum-resistant ovarian cancer, it is the definitive tool compound for GST P1‑1-dependent prodrug studies and platinum-resistant cancer models. Ideal for preclinical combination therapy research where bone marrow suppression must be minimized.

Molecular Formula C26H40Cl4N5O10PS
Molecular Weight 787.5 g/mol
CAS No. 158382-37-7
Cat. No. B125494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanfosfamide
CAS158382-37-7
Synonymscanfosfamide HCl
gamma-glutamyl-alpha-amino-beta-(2-ethyl-N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate)sulfonylpropionyl-(R)-(-) phenylglycine
N-(3-((2-((bis(bis(2-chloroethyl)amino)phosphinyl)oxy)ethyl)sulfonyl)-N-glutamyl-alanyl)-2-phenyl-glycine
Telcyta
TER 286
TER-286
TER286
TLK 286
TLK-286
TLK286
Molecular FormulaC26H40Cl4N5O10PS
Molecular Weight787.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C26H40Cl4N5O10PS/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41)/t20-,21-,23+/m0/s1
InChIKeyOJLHWPALWODJPQ-QNWVGRARSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canfosfamide (TLK286) for Chemotherapy-Resistant Ovarian Cancer Procurement: Key Baseline Data for Researchers and Buyers


Canfosfamide (CAS 158382-37-7, development code TLK286, also known as TER286 and Telcyta) is an investigational small-molecule prodrug belonging to the class of modified glutathione analogues and nitrogen mustards [1]. Its primary mechanism of action involves activation by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of human cancers. Upon activation, Canfosfamide releases a cytotoxic alkylating fragment that forms covalent linkages with nucleophilic centers in tumor cell DNA, leading to apoptosis [2]. It also exhibits a secondary mechanism of inhibiting the catalytic kinase activity of DNA-dependent protein kinase (DNA-PK) with an IC50 of approximately 1 µM [3]. This dual mechanism underpins its evaluation as a potential therapeutic agent, particularly for malignancies that have developed resistance to conventional chemotherapy.

Why Generic Alkylating Agents Are Not Substitutable for Canfosfamide in Procurement


Substituting Canfosfamide with a generic alkylating agent like ifosfamide, cyclophosphamide, or even its closer analog palifosfamide is not scientifically equivalent due to its distinct, enzyme-targeted activation mechanism. Unlike conventional alkylators which are primarily activated by hepatic cytochrome P450 enzymes or act directly on DNA, Canfosfamide is a prodrug designed for preferential activation by the tumor-associated enzyme GST P1-1 [1]. This selective activation is intended to concentrate the cytotoxic effect within the tumor microenvironment while theoretically minimizing systemic toxicity [2]. Furthermore, its secondary activity as a DNA-PK inhibitor differentiates its pharmacological profile from analogs that solely function as DNA alkylators [3]. These fundamental mechanistic differences translate into distinct efficacy, safety, and resistance profiles, as quantified in the evidence below, making direct substitution invalid for any research or clinical program requiring this specific mechanism of action.

Quantitative Evidence Guide: Canfosfamide Differentiation vs. Liposomal Doxorubicin, Standard Alkylators, and Analogs


Canfosfamide + Carboplatin vs. Liposomal Doxorubicin in Platinum-Resistant Ovarian Cancer: Phase 3 Survival Data

In a Phase 3 study (NCT00057772) of 247 patients with platinum-resistant ovarian cancer, the combination of Canfosfamide plus Carboplatin demonstrated a significant survival benefit over the active comparator liposomal doxorubicin in a key subgroup. For patients with a time from last platinum dose to study treatment (TFP) of ≥6 months, the median Progression-Free Survival (PFS) for Canfosfamide+Carboplatin was not reached, compared to 3.5 months for liposomal doxorubicin (p=0.0099) [1]. Median Overall Survival (OS) was also not reached for the Canfosfamide combination, versus 11.1 months for the comparator (p=0.0014) [1]. The Objective Response Rate (ORR) was 31.6% for Canfosfamide+Carboplatin, significantly higher than the 10.5% for liposomal doxorubicin [1]. This head-to-head comparison establishes Canfosfamide's superior efficacy in this specific patient population when combined with carboplatin.

Ovarian Cancer Platinum-Resistance Phase 3 Clinical Trial

Preferential Activation of Canfosfamide by Tumor-Expressed GST P1-1 vs. Hepatic Activation of Standard Alkylators

The primary differentiator of Canfosfamide is its mechanism of activation. It is a prodrug specifically cleaved by the enzyme glutathione S-transferase P1-1 (GST P1-1) to release its active cytotoxic fragment [1]. This is in contrast to standard oxazaphosphorine alkylating agents like ifosfamide and cyclophosphamide, which require activation by hepatic cytochrome P450 (CYP) enzymes. GST P1-1 is frequently overexpressed in many solid tumors, including ovarian, non-small cell lung, breast, and colorectal cancers [2]. This enzymatic difference results in a theoretical basis for tumor-selective cytotoxicity, as the active drug is generated locally within the tumor microenvironment rather than systemically in the liver. This rationale is supported by preclinical studies showing its design for selective activation [3].

Prodrug Activation GST P1-1 Tumor Selectivity

Canfosfamide Shows Potential for Lower Hematologic Toxicity Compared to Other Alkylating Agents

In a Phase 2 single-agent trial of Canfosfamide (1,000 mg/m2 weekly) in 33 patients with advanced, metastatic NSCLC who had received up to three prior treatment regimens, no grade 4 toxicity was observed, and importantly, no grade 3-4 hematologic toxicity occurred [1]. Non-hematologic toxicity was primarily grade 1-2 fatigue, nausea, and vomiting, which was well-controlled with standard antiemetics [1]. This safety profile is notably favorable when compared to the well-documented, dose-limiting myelosuppression (neutropenia, thrombocytopenia) associated with standard alkylating agents such as ifosfamide and cyclophosphamide, as well as the significant myelosuppression seen with many standard chemotherapies in heavily pretreated populations.

Safety Profile Hematologic Toxicity Phase 2 Trial

Synergy of Canfosfamide with Platinum Agents Demonstrated in Preclinical Models

Preclinical studies have demonstrated that Canfosfamide exhibits synergy when combined with platinum-based chemotherapeutics, including carboplatin and cisplatin. This synergy was the rationale for its investigation in combination regimens in clinical trials, such as the Phase 3 study in platinum-resistant ovarian cancer [1]. While specific quantitative synergy metrics (e.g., Combination Index) from these foundational studies are not provided in the secondary sources, the repeated emphasis on this synergistic effect in peer-reviewed literature and its translation into a positive Phase 3 trial establishes this as a key and reproducible property [2]. This is in contrast to the additive or sometimes antagonistic effects seen when combining certain other alkylating agents.

Drug Synergy Carboplatin Cisplatin Preclinical

Enhanced Stability of Canfosfamide Hydrochloride in a Proprietary Lyophilized Formulation

A key practical differentiator for procurement is the existence of a patented, stable lyophilized formulation of Canfosfamide hydrochloride. US Patent US8324426B2 describes a formulation consisting essentially of canfosfamide hydrochloride and sodium citrate buffer that is stable for therapeutic utility over exceptionally long periods of time, a significant advantage over less stable analogs or alternative prodrug formulations [1]. The patent specifies a preferred formulation of (50±5) mg/mL canfosfamide hydrochloride in (100±10) mM sodium citrate buffer at pH 4.6±0.2, demonstrating a defined, reproducible composition [2]. This pre-optimized formulation simplifies handling and storage for research applications and reduces the risk of degradation that could confound experimental results.

Drug Formulation Stability Lyophilization Shelf Life

Top Research and Industrial Application Scenarios for Canfosfamide Based on Quantitative Evidence


Investigating Combination Therapies for Platinum-Resistant Ovarian Cancer

Canfosfamide is the compound of choice for in vivo and in vitro studies focused on platinum-resistant ovarian cancer, particularly in models where the time from prior platinum therapy is ≥6 months. The Phase 3 clinical data showing a significant survival advantage for Canfosfamide + Carboplatin over liposomal doxorubicin (median PFS not reached vs. 3.5 months, p=0.0099) [1] provides a strong evidence base for its use in this specific context. Researchers can use this data to power their studies and select appropriate comparator arms.

Probing the Biology of GST P1-1-Mediated Prodrug Activation and Tumor Selectivity

Canfosfamide serves as a definitive tool compound for studying GST P1-1-dependent prodrug activation. Its mechanism, whereby cleavage by intratumoral GST P1-1 releases a cytotoxic payload [2], makes it ideal for experiments designed to correlate GST P1-1 expression levels with therapeutic response, both in vitro and in xenograft models. This application is distinct from research using hepatic CYP-activated alkylators, allowing for focused investigation of tumor-specific enzyme targeting.

Developing Safer Chemotherapy Regimens for Heavily Pretreated Patients or Models of Minimal Residual Disease

The favorable safety profile of Canfosfamide, particularly the documented absence of Grade 3-4 hematologic toxicity in a Phase 2 single-agent trial [3], makes it a strong candidate for use in preclinical models where minimizing bone marrow suppression is critical. This includes studies of combination therapies where overlapping myelosuppression would otherwise be dose-limiting, and in models of minimal residual disease or prolonged maintenance therapy.

Formulation and Stability Studies for Nitrogen Mustard Prodrugs

The existence of a patented, stable lyophilized formulation of Canfosfamide hydrochloride [4] provides a defined starting material for pharmaceutical development and stability studies. Researchers focused on improving the formulation, delivery, or shelf life of nitrogen mustard prodrugs can use Canfosfamide as a benchmark for comparative studies, leveraging the established composition (50±5 mg/mL in 100±10 mM sodium citrate buffer, pH 4.6±0.2) [4] as a reference point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canfosfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.